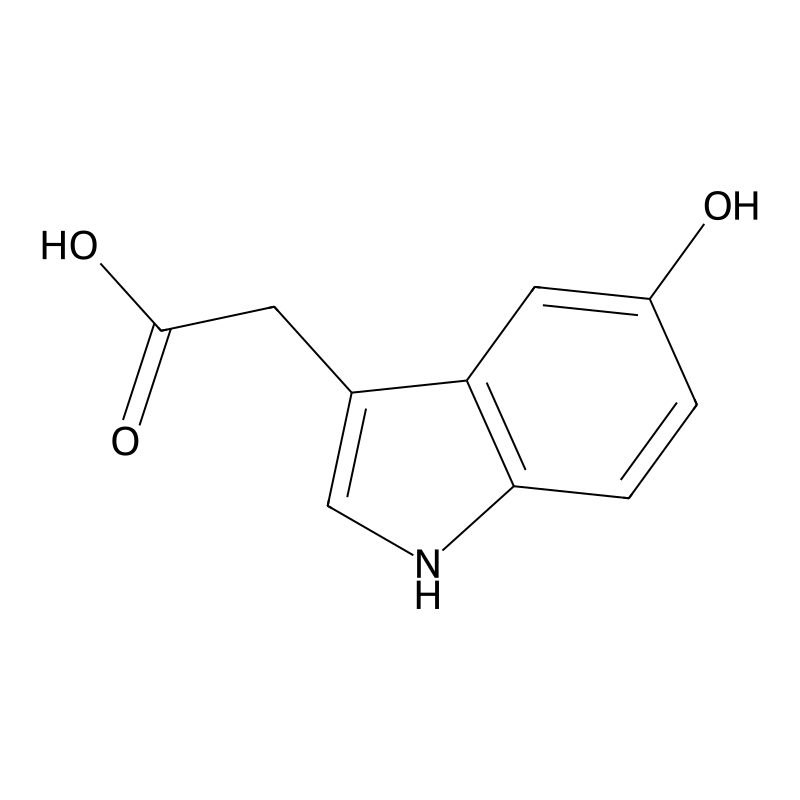

5-Hydroxyindole-3-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

24 mg/mL

Synonyms

Canonical SMILES

As a Biomarker for Serotonin Levels

5-Hydroxyindole-3-acetic acid (5-HIAA) is the primary metabolite of serotonin, a neurotransmitter involved in various physiological processes, including mood regulation, sleep, appetite, and learning and memory []. Due to its close relationship with serotonin, 5-HIAA is measured in various body fluids, such as cerebrospinal fluid, blood, and urine, to indirectly assess serotonin levels in the body [, ]. This measurement is particularly valuable in scientific research, as it offers insights into several areas:

- Neuropsychiatric disorders: Studying 5-HIAA levels has been helpful in understanding the pathophysiology of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia [, , ]. Researchers have observed altered 5-HIAA levels in individuals with these conditions, potentially providing valuable clues for diagnosis and treatment development.

- Pharmacological research: 5-HIAA measurement aids in evaluating the effectiveness of drugs targeting the serotonin system. By monitoring changes in 5-HIAA levels after drug administration, researchers can gain insights into the drug's impact on serotonin activity [].

Applications in Specific Research Areas

Beyond its general role as a serotonin marker, 5-HIAA has specific applications in various research fields:

- Gastrointestinal research: As a significant portion of the body's serotonin is produced in the gut, 5-HIAA levels in the gut can be indicative of gut function and potential involvement in gastrointestinal disorders like irritable bowel syndrome [].

- Cancer research: Studies suggest that 5-HIAA levels might be associated with certain types of cancer, and their measurement could potentially contribute to cancer diagnosis and prognosis [].

5-Hydroxyindole-3-acetic acid is an organic compound classified as an indole-3-acetic acid derivative. Its chemical formula is C₁₀H₉NO₃, and it serves as a primary metabolite of serotonin, a neurotransmitter crucial for various physiological functions. This compound is synthesized in the liver through the enzymatic breakdown of serotonin, primarily by monoamine oxidase A. It plays a significant role in the metabolism of tryptophan, which is the precursor to serotonin .

5-HIAA itself is not considered to have a significant biological effect. However, its concentration in urine reflects serotonin activity []. By measuring 5-HIAA levels, researchers can gain insights into potential alterations in serotonin signaling pathways.

Studies suggest that elevated 5-HIAA levels might be associated with conditions like carcinoid syndrome, a group of symptoms caused by tumors that produce excessive serotonin []. Conversely, reduced 5-HIAA levels may be linked to depression, although the relationship is complex and requires further investigation [].

In humans, 5-hydroxyindole-3-acetic acid is formed from serotonin via the action of monoamine oxidase A. This process involves the conversion of serotonin into 5-hydroxyindoleacetaldehyde, which is then further oxidized to produce 5-hydroxyindole-3-acetic acid. Additionally, this compound can interact with S-adenosylmethionine to form 5-methoxyindoleacetate through the action of acetylserotonin O-methyltransferase .

5-Hydroxyindole-3-acetic acid is primarily known for its role as a biomarker for serotonin levels in the body. Elevated levels of this compound in urine are often associated with carcinoid tumors, which are neuroendocrine tumors that secrete serotonin. The measurement of 5-hydroxyindole-3-acetic acid in urine is utilized clinically to diagnose and monitor these tumors and assess treatment efficacy . Furthermore, it may be involved in various metabolic processes and has been studied for its potential implications in psychiatric disorders and metabolic diseases .

The synthesis of 5-hydroxyindole-3-acetic acid can occur biochemically through the following pathway:

- Tryptophan Conversion: Tryptophan is converted into serotonin through a series of enzymatic reactions.

- Serotonin Deactivation: Serotonin is then metabolized by monoamine oxidase A into 5-hydroxyindoleacetaldehyde.

- Formation of 5-Hydroxyindole-3-acetic Acid: The aldehyde undergoes oxidation to yield 5-hydroxyindole-3-acetic acid.

This compound can also be synthesized chemically, though specific synthetic routes are less commonly detailed in literature .

The primary application of 5-hydroxyindole-3-acetic acid lies in its use as a biomarker for diagnosing carcinoid tumors. Urinary excretion levels of this compound are measured to assess serotonin metabolism and monitor treatment responses in patients with these tumors. Additionally, research into its role in metabolic pathways may lead to further applications in understanding psychiatric conditions and metabolic disorders .

Research indicates that 5-hydroxyindole-3-acetic acid interacts with various enzymes involved in serotonin metabolism. Its conversion from serotonin involves monoamine oxidase A, while its interaction with S-adenosylmethionine highlights its role in methylation processes within metabolic pathways. Studies have also explored its associations with cancer risk and other diseases, suggesting that fluctuations in its levels may correlate with specific health conditions .

Several compounds share structural or functional similarities with 5-hydroxyindole-3-acetic acid:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Indole-3-acetic acid | C₉H₉NO₂ | Plant hormone involved in growth and development |

| Serotonin | C₁₄H₁₈N₂O₂ | Neurotransmitter that regulates mood and behavior |

| 5-Hydroxytryptophan | C₁₁H₁₂N₂O₃ | Precursor to serotonin; involved in mood regulation |

| N-Acetylserotonin | C₁₃H₁₅N₂O₂ | A metabolite linked to sleep regulation |

Uniqueness: What distinguishes 5-hydroxyindole-3-acetic acid from these compounds is its specific role as a major metabolite of serotonin, making it a critical marker for certain neuroendocrine tumors while also being involved in various metabolic pathways related to tryptophan metabolism .

Serotonin catabolic pathway

Enzymatic conversion of serotonin to 5-hydroxyindoleacetaldehyde

The primary metabolic pathway for serotonin degradation begins with the enzymatic conversion of serotonin to 5-hydroxyindoleacetaldehyde through oxidative deamination [7]. This critical first step in the serotonin catabolic pathway is catalyzed by monoamine oxidase, which cleaves the amino group from serotonin to form the intermediate aldehyde compound [3]. The reaction represents the initial phase of serotonin inactivation and occurs predominantly through the action of monoamine oxidase A, which demonstrates significantly higher affinity for serotonin compared to other monoamine oxidase isozymes [7].

The enzymatic conversion process involves the oxidative removal of the amine group from serotonin, resulting in the formation of 5-hydroxyindoleacetaldehyde as an unstable intermediate metabolite [7]. This aldehyde intermediate serves as the immediate precursor for subsequent metabolic transformations that ultimately lead to the formation of 5-hydroxyindole-3-acetic acid [3]. The conversion process is fundamental to maintaining proper serotonin homeostasis within biological systems and represents the rate-limiting step in serotonin catabolism [14].

Monoamine oxidase isozymes in 5-hydroxyindole-3-acetic acid synthesis

Monoamine oxidase exists in two distinct isozymes, monoamine oxidase A and monoamine oxidase B, both of which are integral proteins of the outer mitochondrial membrane [21]. Monoamine oxidase A demonstrates approximately 120-fold higher affinity for serotonin compared to monoamine oxidase B, establishing it as the primary enzyme responsible for serotonin degradation [7]. This significant difference in substrate affinity makes monoamine oxidase A the predominant isozyme involved in 5-hydroxyindole-3-acetic acid synthesis [6].

The tissue distribution of monoamine oxidase isozymes varies considerably throughout the body, with both forms present in neurons and astroglia [21]. Outside the central nervous system, monoamine oxidase A is found in the liver, pulmonary vascular endothelium, gastrointestinal tract, and placenta, while monoamine oxidase B is predominantly located in blood platelets [21]. Regional distribution studies reveal extremely high levels of both monoamine oxidase isozymes in the hypothalamus and hippocampal regions, with monoamine oxidase A showing particular concentration in areas dense with serotonergic neurotransmission [21].

Ultrastructural studies demonstrate that monoamine oxidase A staining is primarily associated with the outer membrane of mitochondria within cell bodies, dendrites, axons, and terminals [25]. The enzyme is also present in rough endoplasmic reticulum within cell bodies and shows increased staining intensity in subsynaptic densities [25]. This subcellular distribution supports the protective role of monoamine oxidase A in degrading excess neurotransmitters within the central nervous system [25].

Aldehyde dehydrogenase in 5-hydroxyindole-3-acetic acid formation

Following the formation of 5-hydroxyindoleacetaldehyde, aldehyde dehydrogenase catalyzes the oxidation of this intermediate to form 5-hydroxyindole-3-acetic acid [7]. The mitochondrial aldehyde dehydrogenase isozyme, specifically aldehyde dehydrogenase 2, is primarily responsible for this conversion and is located in the mitochondrial matrix [18] [16]. This enzyme demonstrates relatively high affinity for aldehydes and serves as the principal catalyst for the final step in 5-hydroxyindole-3-acetic acid formation [16].

The aldehyde dehydrogenase family includes multiple isozymes with distinct subcellular localizations and substrate specificities [19]. Low affinity aldehyde dehydrogenase activity is localized in both mitochondrial and cytosolic fractions, while high affinity aldehyde dehydrogenase activity is detected across mitochondrial, cytosolic, and microsomal fractions [19]. More than 80% of aldehyde dehydrogenase activity is found in the cytosolic fraction, indicating the primary site of aldehyde oxidation [19].

The enzymatic mechanism involves the formation of a thiohemiacetal intermediate, followed by hydride transfer to nicotinamide adenine dinucleotide cofactor [30]. The reaction proceeds through multiple tetrahedral intermediates before releasing the carboxylic acid product and reduced cofactor [30]. This oxidation process is essential for converting the unstable aldehyde intermediate into the stable end product 5-hydroxyindole-3-acetic acid [4].

Alternative metabolic pathways

5-hydroxytryptophol formation pathway

An alternative metabolic route for 5-hydroxyindoleacetaldehyde involves its reduction to 5-hydroxytryptophol through the action of aldehyde reductase or alcohol dehydrogenase [7]. This pathway represents a minor route of serotonin metabolism, with brain concentrations of 5-hydroxytryptophol typically comprising only 1 to 5% of 5-hydroxyindole-3-acetic acid levels [7]. The formation of 5-hydroxytryptophol becomes significantly enhanced under specific physiological conditions, particularly during ethanol consumption [7].

Ethanol dramatically increases 5-hydroxytryptophol formation by inhibiting aldehyde dehydrogenase activity while simultaneously enhancing alcohol dehydrogenase activity [7]. This metabolic shift results in a marked elevation in the ratio of 5-hydroxytryptophol to 5-hydroxyindole-3-acetic acid, which serves as a sensitive and reliable marker of recent ethanol ingestion [7] [35]. The study demonstrated that the ratio of 5-hydroxytryptophol to 5-hydroxyindole-3-acetic acid remains elevated above 15 picomoles per nanomole for up to 12 hours following alcohol consumption [35].

The enzymatic conversion involves both aldehyde reductase and alcohol dehydrogenase, which compete with aldehyde dehydrogenase for the common substrate 5-hydroxyindoleacetaldehyde [35]. Under normal physiological conditions, aldehyde dehydrogenase predominates, directing the metabolic flux toward 5-hydroxyindole-3-acetic acid formation [35]. However, the presence of ethanol shifts the nicotinamide adenine dinucleotide to reduced nicotinamide adenine dinucleotide ratio, favoring the reductive pathway and 5-hydroxytryptophol production [35].

Minor conjugation pathways

Beyond the primary oxidative and reductive pathways, serotonin undergoes several minor metabolic transformations including conjugation reactions [7]. These secondary pathways include glucuronidation via glucuronyltransferases and sulfation via sulfotransferases, which produce phase II metabolites of both serotonin and its primary metabolites [33] [37]. Research has identified intact glucuronide and sulfate conjugates of serotonin and 5-hydroxyindole-3-acetic acid in human biological samples [33].

Quantitative analysis reveals that sulfation represents a more significant phase II metabolism pathway than glucuronidation in the human brain [33]. The most abundant metabolites include 5-hydroxyindole-3-acetic acid at concentrations of 90-110 nanomolar and 5-hydroxyindole-3-acetic acid sulfate at 380-550 nanomolar, while 5-hydroxytryptamine glucuronide is present at much lower concentrations of 0.45-0.8 nanomolar [33]. These findings demonstrate that sulfate conjugation predominates over glucuronide formation in serotonin metabolism [37].

The acidic metabolites of neurotransmitters, including 5-hydroxyindole-3-acetic acid, are found primarily in free and sulfated forms, whereas glucuronidation of these compounds is rarely observed [37]. In vitro studies suggest that glucuronide conjugate formation may be competitively inhibited by the presence of certain compounds, which could explain the relative scarcity of glucuronidated metabolites [34]. The conjugation pathways serve important roles in facilitating the excretion of serotonin metabolites and modulating their biological activity [33].

Enzyme kinetics in 5-hydroxyindole-3-acetic acid synthesis

Substrate affinity parameters

The enzymatic synthesis of 5-hydroxyindole-3-acetic acid involves multiple kinetic parameters that determine the efficiency of the metabolic pathway. Monoamine oxidase A demonstrates distinct substrate affinity characteristics for serotonin, with experimental kinetic studies revealing specific Michaelis constant and maximum velocity values [36]. The calculated activation free energy for monoamine oxidase A-catalyzed serotonin decomposition is 14.82 ± 0.81 kilocalories per mole, which closely corresponds to the experimental value of 16.0 kilocalories per mole [36].

| Enzyme | Substrate | Km (μM) | Vmax | kcat (s⁻¹) | Reference |

|---|---|---|---|---|---|

| Monoamine oxidase A | Serotonin | Not specified | Not specified | Not specified | [36] |

| Aldehyde dehydrogenase | Acetaldehyde | Low Km | Variable | 2.94 min⁻¹ | [18] [31] |

| Monoamine oxidase A | 5-Fluorotryptamine | Variable | Variable | Variable | [22] |

The substrate affinity parameters vary significantly depending on experimental conditions and substrate modifications. Studies examining isotope effects on monoamine oxidase A activity demonstrate solvent isotope effects on maximum velocity ranging from 1.3 to 2.6, indicating the sensitivity of enzymatic activity to environmental conditions [22]. The kinetic isotope effect for 5-fluorotryptamine oxidation shows values of 3.6 ± 0.49 for maximum velocity and 3.7 ± 2.1 for the velocity-to-Michaelis constant ratio [22].

Aldehyde dehydrogenase exhibits characteristic low Michaelis constant values for aldehyde substrates, indicating high substrate affinity [18]. The enzyme demonstrates tetrameric structure with active sites divided into two halves by the nicotinamide ring of nicotinamide adenine dinucleotide [18]. The catalytic efficiency, expressed as the ratio of maximum velocity to Michaelis constant, serves as a crucial parameter for comparing enzymatic performance and predicting metabolic flux through the 5-hydroxyindole-3-acetic acid synthesis pathway [31].

Reaction rate determinants

The reaction rates in 5-hydroxyindole-3-acetic acid synthesis are governed by multiple factors including enzyme concentration, substrate availability, and cofactor requirements [26]. The maximum velocity is directly proportional to enzyme concentration, making enzyme synthesis a primary mechanism for regulating metabolic flux [26]. In contrast, the Michaelis constant represents an intrinsic enzyme property that remains constant regardless of enzyme concentration [26].

Temperature, pH, and ionic strength significantly influence reaction rates throughout the metabolic pathway [22]. The progress of oxidative deamination can be monitored spectrophotometrically by measuring the increase in absorbance of oxidized reaction products at specific wavelengths [22]. Coupled enzyme assays utilizing horseradish peroxidase and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) enable precise measurement of hydrogen peroxide production during monoamine oxidase-catalyzed reactions [22].

The catalytic mechanism involves multiple rate-limiting steps, with hydride transfer from the serotonin methylene group to the N5 atom of the flavin moiety representing the critical step in monoamine oxidase A catalysis [36]. Free-energy profiles computed through quantum mechanics/molecular mechanics simulations reveal that the enzymatic environment provides a barrier lowering effect of approximately 7.27 kilocalories per mole compared to the aqueous solution [36]. This catalytic enhancement places monoamine oxidase A among enzymes with mid-range catalytic proficiency [36].

Subcellular localization of 5-hydroxyindole-3-acetic acid metabolism

The subcellular localization of enzymes involved in 5-hydroxyindole-3-acetic acid metabolism exhibits distinct compartmentalization patterns that optimize metabolic efficiency [25]. Monoamine oxidase A is predominantly associated with the outer membrane of mitochondria within cell bodies, dendrites, axons, and terminals, with additional localization in the rough endoplasmic reticulum [25]. This mitochondrial association is critical for the enzyme's function, as it positions the oxidative machinery in proximity to cellular energy-generating systems [14].

Aldehyde dehydrogenase demonstrates selective subcellular distribution, with the mitochondrial isozyme aldehyde dehydrogenase 2 located specifically in the mitochondrial matrix [16] [18]. This strategic localization enables efficient coupling between the initial monoamine oxidase-catalyzed reaction at the outer mitochondrial membrane and the subsequent aldehyde dehydrogenase-mediated oxidation within the mitochondrial matrix [16]. The mitochondrial compartmentalization facilitates the coordinated metabolism of serotonin to 5-hydroxyindole-3-acetic acid [20].

The subcellular organization extends beyond individual enzymes to encompass entire metabolic pathways. Research demonstrates that mitochondria serve as the primary site for 5-hydroxyindole-3-acetic acid synthesis, with the sequential enzymatic reactions occurring within distinct but adjacent mitochondrial compartments [14]. This compartmentalization enhances metabolic efficiency by minimizing diffusion distances and maintaining optimal cofactor ratios [24]. The mitochondrial localization also provides regulatory advantages, as mitochondrial dysfunction can directly impact 5-hydroxyindole-3-acetic acid synthesis rates [24].

Metabolic fate and excretion mechanisms

Following its formation, 5-hydroxyindole-3-acetic acid undergoes specific elimination processes that combine glomerular filtration and proximal tubular secretion [15]. The kidney serves as the primary organ for 5-hydroxyindole-3-acetic acid excretion, with this weak organic acid demonstrating a high renal extraction ratio [15]. The elimination process is sufficiently efficient that 5-hydroxyindole-3-acetic acid clearance serves as a reliable estimation of renal blood flow [15].

The gastrointestinal tract represents the main source of urinary 5-hydroxyindole-3-acetic acid, with additional contributions from the degradation of brain and platelet serotonin stores [15]. Normal urinary excretion ranges from 2 to 6 milligrams per 24 hours, with values exceeding 25 milligrams per 24 hours indicating pathological conditions [3]. The renal handling of 5-hydroxyindole-3-acetic acid involves both passive glomerular filtration and active tubular secretion mechanisms [15].

Plasma concentrations of 5-hydroxyindole-3-acetic acid correlate with various physiological and pathological states. In healthy individuals, plasma levels typically range from 3.4 to 4.5 nanograms per milliliter, while elevated concentrations are observed in septic patients, with levels reaching 14.7 nanograms per milliliter in septic shock cases [9]. The 5-hydroxyindole-3-acetic acid to serotonin ratio serves as a valuable biomarker for oxidative stress and inflammatory conditions [29]. Studies demonstrate that this ratio increases significantly during acute kidney injury and other pathological states associated with enhanced monoamine oxidase activity [29].

Evolutionary aspects of 5-hydroxyindole-3-acetic acid metabolic pathways

The metabolic pathways leading to 5-hydroxyindole-3-acetic acid formation demonstrate remarkable evolutionary conservation across diverse species [28]. Serotonin represents a phylogenetically ancient biogenic amine that has maintained its integral role in energy homeostasis for billions of years [28]. The conservation of serotonergic signaling systems across vertebrate and invertebrate lineages suggests fundamental importance in biological regulation [23].

Evolutionary analysis reveals that serotonin genes are highly conserved and show no signals of positive selection, indicating that functional constraint represents the primary evolutionary force [32]. However, considerable differences in constraint exist between primates and rodents, with some genes showing dramatic evolutionary rate variations between these groups [32]. These differences likely represent cases of functional divergence that highlight the importance of using closely related species in evolutionary studies [32].

The conservation extends to the enzymatic machinery responsible for 5-hydroxyindole-3-acetic acid synthesis. Monoamine oxidase and aldehyde dehydrogenase homologs are present across multiple phyla, suggesting ancient origins for these metabolic pathways [28]. In invertebrates such as Drosophila melanogaster and Caenorhabditis elegans, serotonergic systems regulate feeding behaviors and energy balance through mechanisms analogous to those observed in vertebrates [28].

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

Dates

SLC6A4 polymorphisms modulate the efficacy of a tryptophan-enriched diet on age-related depression and social cognition

Lierni Ugartemendia, Rafael Bravo, Martin Reuter, M Yolanda Castaño, Thomas Plieger, Vera Zamoscik, Peter Kirsch, Ana B RodríguezPMID: 33743283 DOI: 10.1016/j.clnu.2021.02.023

Abstract

In a placebo controlled study we sought to determine if a four-weeks tryptophan-enriched diet is able to improve age-related depression or social cognitive impairment, depending on polymorphisms located in the promoter region of Solute Carrier Family 6 Member 4 (SLC6A4), also known as serotonin transporter (SERT1) gene.91 young volunteers (age: 21 ± 2 yrs) and 127 above 50 years old (58 ± 6 yrs) healthy volunteers completed the study. Participants from the placebo and tryptophan group followed the same protocol. Before starting the study blood samples, to measure serotonin-transporter-linked polymorphic region (5-HTTLPR) and rs25531 polymorphisms, were collected. In addition, before and after completing the study urine samples (to measure 5-hydroxyindolacetic acid (5-HIAA) were taken, while psychological questionnaires (to assess depression and social cognition levels), and a one week dietary record (to calculate the tryptophan (TRP) intake) were assessed.

The triallelic approach of SLC6A4 showed that in S'S´ subjects there was a positive correlation between TRP intake and 5-HIAA levels. Age of participants, SLC6A4 genotype, and experimental condition were important factors contributing to the outcome of depression and social cognition.

5-HTTLPR and rs25531 polymorphisms play a key role in the response to the TRP- based nutritional intervention, improving only age-related depressive symptoms and empathy in S'S´ subjects who have a higher risk to show signs of depression during their lifetime.

Value of a patient-reported-outcome measure of carcinoid syndrome symptoms

Juliette Maurel, Rosine Guimbaud, Thierry Lecomte, Astrid Lièvre, Vincent Hautefeuille, Philip Robinson, Laurent Francois, Catherine Lombard-Bohas, Julien Forestier, Laurent Milot, Fabien Subtil, Thomas WalterPMID: 33690153 DOI: 10.1530/EJE-20-1138

Abstract

Literature on patient-reported outcomes (PRO) of carcinoid syndrome symptoms (CSS) is scarce. We used a patient-reported outcome measure (PROM) to evaluate CSS, the domains of daily life impacted by CSS, the main symptoms that affect daily life, its change according to clinical, biological and morphological evolution, and the risk factors for a poor PRO-CSS score.Patients completed the PRO-CSS, EORTC-QLQ30, and GI-NET21 questionnaires at the time of their clinical, laboratory, and morphological assessments in a multicentre French cohort study from February 2019 to May 2020.

In total, 147 patients with metastatic ileal (n =126), lung (n =20), or unknown primitive neuroendocrine tumour but high 5-hydroxyindole-3-acetic acid level (n =1) were included; 42 (32%) received an above-label dose of somatostatin analogues. Fifty-one (35%) patients had a poor PRO-CSS score. Travelling and food restriction were the two main domains affected. Diarrhoea (mean: 2.3/5 on Likert scale), imperiousness (mean of 2.5/5), fatigue (2.2/5), abdominal pain (1.7/5), and flushing episodes (1.5/5) were the main symptoms affecting daily life. The PRO-CSS score was not correlated to the clinical assessment performed by physicians at the baseline and during the follow-up. Patients with a poor PRO-CSS score had a higher tumour burden.

PROM-CSS may help physicians make an objective assessment of CSS and its impact in daily practice; this tool could become a key evaluation criterion in clinical trials focusing on CSS.

Tetraphenylpyrazine-Based Luminescent Metal-Organic Framework for Chemical Sensing of Carcinoids Biomarkers

Xu-Dong Ying, Jian-Xiang Chen, Dan-Yu Tu, Yi-Cao Zhuang, Di Wu, Liang ShenPMID: 33523641 DOI: 10.1021/acsami.0c20893

Abstract

A new non-interpenetrated three-dimensional (3D) pillared-layered TPP-based LMOF [Zn(TPyTPP)

(BDC)

]·8DMF (denoted as Zn-MOF 1) was successfully prepared (TPyTPP = tetrakis(4-(pyridin-4-yl)phenyl)pyrazine and H

BDC = 1,4-benzenedicarboxylic acid). Zn-MOF 1 was characterized by single-crystal X-ray diffraction, PXRD, IR, N

adsorption, thermogravimetric analysis, and luminescent spectrum. Impressively, luminescent sensing studies reveal that activated Zn-MOF 1 not only displays excellent luminescence-quenching efficiency with the values of high

and low LODs toward 5-hydroxytryptamine (5-HT) and 5-hydroxyindole-3-acetic acid (5-HIAA), respectively, but also possesses outstanding sensing characteristics in terms of fast response, high sensitivity, and specific selectivity. Zn-MOF 1 performs as efficient sensing of carcinoid biomarkers to provide a fresh detection platform for the diagnosis of carcinoids. In addition, the sensing mechanism was also explored on the basis of ultraviolet-visible (UV-vis) absorption, DFT calculations, and structural analysis.

Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma

Karolina E Kolaczynska, Matthias E Liechti, Urs DuthalerPMID: 33485158 DOI: 10.1016/j.jchromb.2020.122486

Abstract

Psilocin is the active metabolite of psilocybin, a serotonergic psychedelic substance. It is used recreationally and investigated in substance-assisted psychotherapy. The pharmacokinetic properties of psilocin are only partially characterized. Therefore, we developed and validated a rapid LC-MS/MS method to quantify psilocin and its metabolite 4-hydroxyindole-3-acetic acid (4-HIAA) in human plasma. Plasma samples were processed by protein precipitation using methanol. The injected sample was mixed with water in front of a Canalytical column to increase retention of the analytes. Psilocin and 4-HIAA were detected by multiple reaction monitoring (MRM) in positive and negative electrospray ionisation mode, respectively. An inter-assay accuracy of 100-109% and precision of ≤8.7% was recorded over three validation runs. The recovery was near to complete (≥94.7%) and importantly, consistent over different concentration levels and plasma batches (CV%: ≤4.1%). The plasma matrix caused negligible ion suppression and endogenous interferences could be separated from the analytes. Psilocin and 4-HIAA plasma samples could be thawed and re-frozen for three cycles, kept at room temperature for 8 h or 1 month at -20 °C without showing degradation (≤10%). The linear range (R ≥ 0.998) of the method covered plasma concentrations observed in humans following a common therapeutic oral dose of 25 mg psilocybin and was therefore able to assess the pharmacokinetics of psilocin and 4-HIAA. The LC-MS/MS method was convenient and reliable for measuring psilocin and 4-HIAA in plasma and will facilitate the clinical development of psilocybin.

Alpha-pyrrolidinopentiophenone and mephedrone self-administration produce differential neurochemical changes following short- or long-access conditions in rats

Julie A Marusich, Elaine A Gay, Scott L Watson, Bruce E BloughPMID: 33577836 DOI: 10.1016/j.ejphar.2021.173935